molecular formula C26H26N4O5 B1680020 2-[3-[[2-[[2-(Methyl-phenylamino)-2-oxoethyl]-phenylamino]-2-oxoethyl]carbamoylamino]phenyl]acetic acid

2-[3-[[2-[[2-(Methyl-phenylamino)-2-oxoethyl]-phenylamino]-2-oxoethyl]carbamoylamino]phenyl]acetic acid

Cat. No.: B1680020
M. Wt: 474.5 g/mol
InChI Key: CRUWRCOXWORZBA-UHFFFAOYSA-N
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Description

RP-69758 is a synthetic organic compound known for its role as a cholecystokinin-B (CCKB) receptor antagonist. It has been studied for its potential therapeutic applications, particularly in the treatment of digestive system disorders such as peptic ulcers .

Preparation Methods

The synthesis of RP-69758 involves multiple steps, starting with the preparation of ureido-acetamide intermediates. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The final product, RP-69758, is obtained through a series of purification steps, including recrystallization and chromatography .

Chemical Reactions Analysis

RP-69758 undergoes various chemical reactions, including:

Scientific Research Applications

RP-69758 has been extensively studied for its scientific research applications:

Mechanism of Action

RP-69758 exerts its effects by antagonizing the cholecystokinin-B (CCKB) receptors. This inhibition prevents the binding of cholecystokinin, a peptide hormone, to its receptors, thereby reducing gastric acid secretion and modulating neuronal activity. The molecular targets include CCKB receptors in the brain and stomach .

Comparison with Similar Compounds

RP-69758 is unique due to its high selectivity for CCKB receptors over CCKA receptors. Similar compounds include:

RP-69758 stands out for its potent antagonistic effects and high selectivity, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C26H26N4O5

Molecular Weight

474.5 g/mol

IUPAC Name

2-[3-[[2-(N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]acetic acid

InChI

InChI=1S/C26H26N4O5/c1-29(21-11-4-2-5-12-21)24(32)18-30(22-13-6-3-7-14-22)23(31)17-27-26(35)28-20-10-8-9-19(15-20)16-25(33)34/h2-15H,16-18H2,1H3,(H,33,34)(H2,27,28,35)

InChI Key

CRUWRCOXWORZBA-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)CN(C2=CC=CC=C2)C(=O)CNC(=O)NC3=CC=CC(=C3)CC(=O)O

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN(C2=CC=CC=C2)C(=O)CNC(=O)NC3=CC=CC(=C3)CC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(3-((N-((N-methyl-N-phenyl)carbamoylmethyl)-N-phenyl)carbamoylmethyl)ureido)phenylacetic acid
RP 69758
RP-69758

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-[[2-[[2-(Methyl-phenylamino)-2-oxoethyl]-phenylamino]-2-oxoethyl]carbamoylamino]phenyl]acetic acid
Reactant of Route 2
2-[3-[[2-[[2-(Methyl-phenylamino)-2-oxoethyl]-phenylamino]-2-oxoethyl]carbamoylamino]phenyl]acetic acid
Reactant of Route 3
2-[3-[[2-[[2-(Methyl-phenylamino)-2-oxoethyl]-phenylamino]-2-oxoethyl]carbamoylamino]phenyl]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[3-[[2-[[2-(Methyl-phenylamino)-2-oxoethyl]-phenylamino]-2-oxoethyl]carbamoylamino]phenyl]acetic acid
Reactant of Route 5
2-[3-[[2-[[2-(Methyl-phenylamino)-2-oxoethyl]-phenylamino]-2-oxoethyl]carbamoylamino]phenyl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[3-[[2-[[2-(Methyl-phenylamino)-2-oxoethyl]-phenylamino]-2-oxoethyl]carbamoylamino]phenyl]acetic acid

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